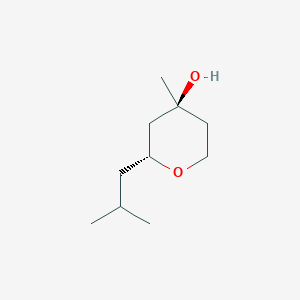
4-aminobenzoate;benzyl-dimethyl-octadecylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-aminobenzoate;benzyl-dimethyl-octadecylazanium is a chemical compound with the CAS number 69112-87-4 . This compound is known for its unique structure, which includes a benzyl group, a dimethyl group, and an octadecyl group attached to an azanium ion. It is often used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
The synthesis of 4-aminobenzoate;benzyl-dimethyl-octadecylazanium typically involves a multi-step process. The starting materials often include 4-aminobenzoic acid and benzyl-dimethyl-octadecylamine. The synthetic route generally involves the following steps :
Esterification: The reaction of the resulting compound with 4-aminobenzoic acid to form the ester.
Alkylation: Further alkylation to introduce the dimethyl groups.
These reactions are carried out under mild conditions to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
4-aminobenzoate;benzyl-dimethyl-octadecylazanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-aminobenzoate;benzyl-dimethyl-octadecylazanium has a wide range of applications in scientific research :
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial and cytotoxic properties.
Medicine: Research has explored its use as a local anesthetic and its potential in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Mecanismo De Acción
The mechanism of action of 4-aminobenzoate;benzyl-dimethyl-octadecylazanium involves its interaction with specific molecular targets and pathways . For instance, in its role as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness.
Comparación Con Compuestos Similares
4-aminobenzoate;benzyl-dimethyl-octadecylazanium can be compared to other similar compounds such as ethyl 4-(dimethylamino)benzoate . While both compounds share a similar core structure, this compound is unique due to the presence of the octadecyl group, which imparts different physical and chemical properties. Other similar compounds include:
Ethyl 4-(dimethylamino)benzoate: Used as a photoinitiator and in dental materials.
Benzocaine: Commonly used as a local anesthetic.
Procaine: Another local anesthetic with a similar structure.
These comparisons highlight the unique aspects of this compound, particularly its longer alkyl chain, which can influence its solubility and interaction with biological membranes.
Propiedades
Número CAS |
69112-87-4 |
|---|---|
Fórmula molecular |
C34H56N2O2 |
Peso molecular |
524.8 g/mol |
Nombre IUPAC |
4-aminobenzoate;benzyl-dimethyl-octadecylazanium |
InChI |
InChI=1S/C27H50N.C7H7NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;8-6-3-1-5(2-4-6)7(9)10/h19-21,23-24H,4-18,22,25-26H2,1-3H3;1-4H,8H2,(H,9,10)/q+1;/p-1 |
Clave InChI |
GKBFSMWFJMWBTI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC(=CC=C1C(=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


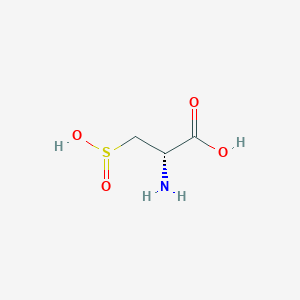
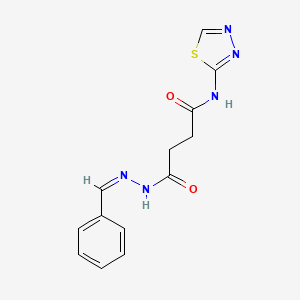

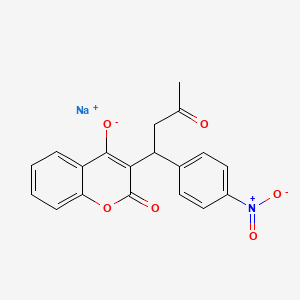
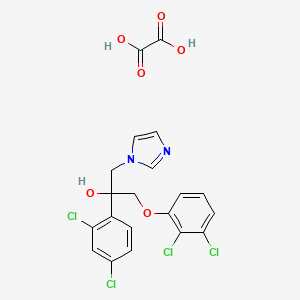
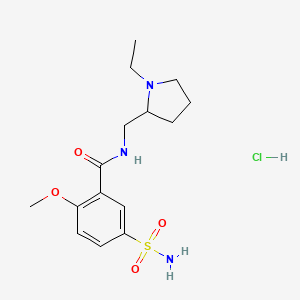
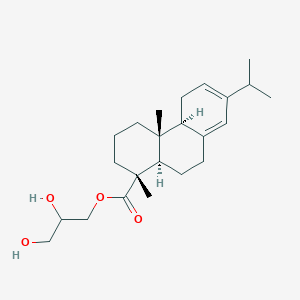
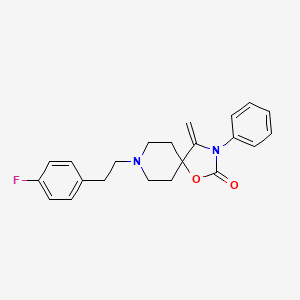
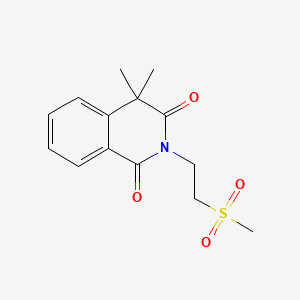

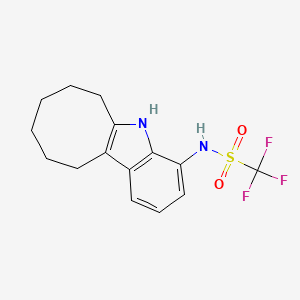

![N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride](/img/structure/B12752142.png)
